molecular formula C25H23FN2O3S B2879953 N-(4-ethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893253-27-5

N-(4-ethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2879953
CAS RN: 893253-27-5
M. Wt: 450.53
InChI Key: NRCYHLREMWDPPO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Synthesized in the laboratory, Compound X has been studied extensively for its biochemical and physiological effects, mechanism of action, and future directions for research.

Scientific Research Applications

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, including compounds structurally similar to "N-(4-ethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide," has shown significant potential in the development of novel antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with some variants demonstrating enhanced activity compared to existing treatments. Their mechanisms involve modulation of histamine release and cytokine production, indicating a promising direction for future antiallergic drug development (Menciu et al., 1999).

Glycosyl Donor Synthesis

The synthesis and application of sulfonylethoxy carbonyl (Fsec) protected glycosyl donors, involving structures similar to the compound of interest, have been explored for their utility in carbohydrate chemistry. These studies focus on the design and synthesis of protected glycosyl donors for use in the selective formation of glycosidic bonds, a fundamental aspect of synthesizing complex carbohydrates and glycoconjugates (Spjut et al., 2010).

Antimicrobial and Antioxidant Activities

Novel coordination complexes derived from pyrazole-acetamide, including structural motifs found in "this compound," have been synthesized and characterized. These compounds exhibit significant antimicrobial and antioxidant activities, providing valuable insights into the design of new compounds for potential therapeutic applications (Chkirate et al., 2019).

Immune Response Modulation

Research into compounds with structural similarities to the compound has demonstrated potential in modulating the immune response to tumors. These studies explore the capability of such compounds to augment lymphocyte and macrophage responses against tumor cells, suggesting a novel approach to cancer immunotherapy (Wang et al., 2004).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-2-18-9-13-21(14-10-18)27-25(29)16-28-15-24(22-5-3-4-6-23(22)28)32(30,31)17-19-7-11-20(26)12-8-19/h3-15H,2,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCYHLREMWDPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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